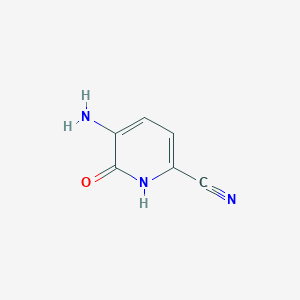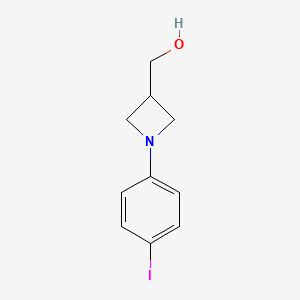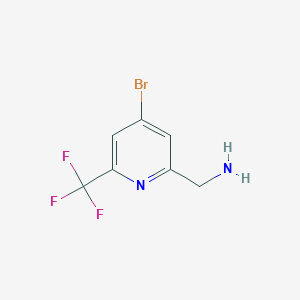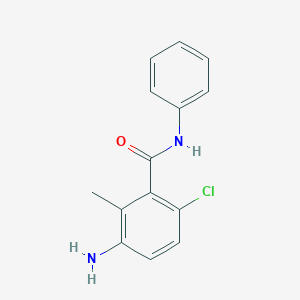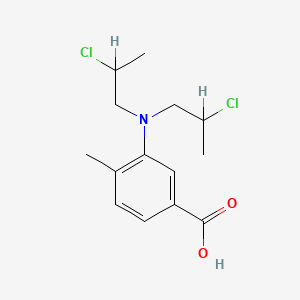
3-(Bis(2-chloropropyl)amino)-p-toluic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and an amino group that is further substituted with two 2-chloropropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Formation of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where 4-methylbenzoic acid reacts with N,N-bis(2-chloropropyl)amine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The chlorine atoms in the 2-chloropropyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Primary amines.
Substitution: Compounds with azide or thiocyanate groups replacing the chlorine atoms.
科学的研究の応用
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.
類似化合物との比較
Similar Compounds
- 2-(N,N-bis(2-chloropropyl)amino)fluorene
- N,N-bis(2-chloropropyl)aniline
Uniqueness
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid is unique due to the presence of both a benzoic acid core and the bis(2-chloropropyl)amino group. This combination imparts distinct chemical and biological properties that are not found in similar compounds.
特性
CAS番号 |
54941-23-0 |
|---|---|
分子式 |
C14H19Cl2NO2 |
分子量 |
304.2 g/mol |
IUPAC名 |
3-[bis(2-chloropropyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C14H19Cl2NO2/c1-9-4-5-12(14(18)19)6-13(9)17(7-10(2)15)8-11(3)16/h4-6,10-11H,7-8H2,1-3H3,(H,18,19) |
InChIキー |
JHKAMWMWNMZLLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)N(CC(C)Cl)CC(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
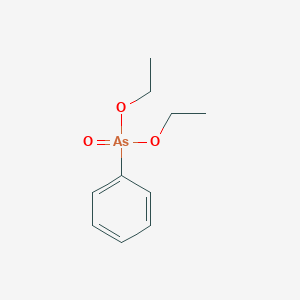
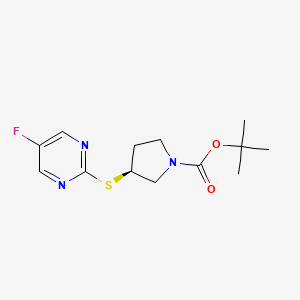
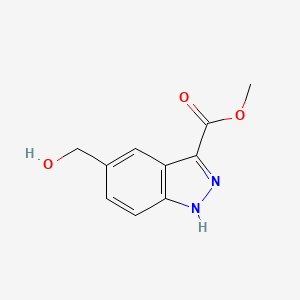
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)

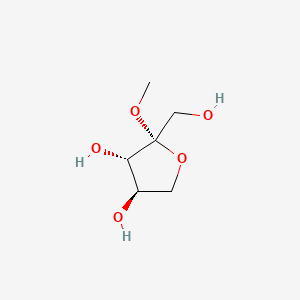

![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)
